molecular formula C17H17Cl3N6O2 B11948917 N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide

Cat. No.: B11948917
M. Wt: 443.7 g/mol
InChI Key: RAWUNBOYWDOVKU-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide is a complex organic compound with the molecular formula C17H17Cl3N6O2 and a molecular weight of 443.723 g/mol This compound is notable for its unique structure, which includes a trichloromethyl group, a piperidinyl group, and a purinyl group, all connected to a furan-2-carboxamide backbone

Preparation Methods

The synthesis of N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide involves multiple stepsThe final step involves the attachment of the trichloromethyl group and the furan-2-carboxamide moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the modulation of chemokine receptors and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety and a piperidine ring, contributing to its unique biological properties. The chemical formula is represented as follows:

C15H16Cl3N5O\text{C}_{15}\text{H}_{16}\text{Cl}_3\text{N}_5\text{O}

Modulation of Chemokine Receptors

Research indicates that this compound acts as a modulator of the CCR5 receptor , which is significant in the context of HIV infection and inflammatory responses. The modulation of CCR5 can lead to reduced viral entry into host cells and decreased inflammatory responses, making it a candidate for therapeutic interventions in related diseases .

Adenosine Receptor Antagonism

Additionally, the compound has been studied for its antagonistic effects on adenosine receptors (specifically A2A and A2B). These receptors are implicated in various physiological processes including immune response modulation and neurotransmission. The compound exhibited favorable selectivity profiles compared to existing adenosine receptor antagonists .

Antifungal and Cytotoxic Activities

In vitro studies have demonstrated that derivatives of this compound possess antifungal properties against various strains, including Candida albicans and Cryptococcus laurentii. The Minimum Inhibitory Concentration (MIC) values were noted to be significantly lower than those of traditional antifungal agents, indicating enhanced efficacy .

Compound Target MIC (μg/mL) Activity
Compound ACandida albicans16.5Superior to fluconazole
Compound BCryptococcus laurentii25Comparable to standard

Case Studies

  • Chemokine Modulation : A study involving human immune cells showed that treatment with the compound resulted in a significant decrease in CCR5 expression levels, suggesting its potential use in therapies aimed at reducing HIV susceptibility .
  • Cancer Cell Line Studies : In cancer research, the compound was tested on various cell lines where it induced apoptosis through KSP inhibition mechanisms. This was characterized by the formation of monopolar spindles during mitosis, leading to cell death—an essential pathway for cancer treatment strategies .

Properties

Molecular Formula

C17H17Cl3N6O2

Molecular Weight

443.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C17H17Cl3N6O2/c18-17(19,20)16(24-15(27)11-5-4-8-28-11)26-10-23-12-13(21-9-22-14(12)26)25-6-2-1-3-7-25/h4-5,8-10,16H,1-3,6-7H2,(H,24,27)

InChI Key

RAWUNBOYWDOVKU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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